molecular formula C30H22N2O2S B2730208 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide CAS No. 392248-33-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide

Cat. No.: B2730208
CAS No.: 392248-33-8
M. Wt: 474.58
InChI Key: QLDYJZWXRMBAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide is a useful research compound. Its molecular formula is C30H22N2O2S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research by Desai, Rajpara, and Joshi (2013) highlights the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. These compounds were tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity, attributed in part to the presence of a fluorine atom enhancing their efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

A study conducted by Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activity, highlighting the potential of such derivatives in cancer treatment (Ravinaik et al., 2021).

Proteasome Inhibition and Anticancer Effects

Yan et al. (2015) explored the synthesis of pyrazolone-enamines, evaluating their effects on human cancer cells through proteasome inhibition. This study provided insights into the compounds' mechanisms of action and their potential as therapeutic agents in cancer treatment (Yan et al., 2015).

Novel Synthesis Approaches

Sary, Siswodihardjo, and Budiati (2015) described a novel route for synthesizing N-phenylbenzamides, highlighting the efficiency and purity of the products obtained. This method offers a new approach to creating compounds with potential biological activities (Sary, Siswodihardjo, & Budiati, 2015).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2S/c33-27(24-14-8-3-9-15-24)28-26(23-12-6-2-7-13-23)31-30(35-28)32-29(34)25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2,(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYJZWXRMBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.